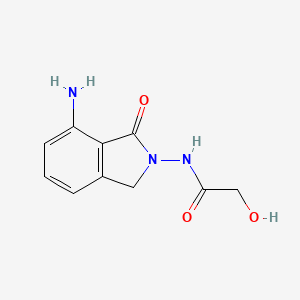
N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide is a chemical compound with significant importance in various scientific fields This compound is known for its unique structure, which includes an isoindole ring, an amino group, and a hydroxyacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide typically involves the reaction of an isoindole derivative with an appropriate amine and acetic acid derivative. One common method includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the isoindole core.
Addition of the Hydroxyacetamide Group: The final step involves the reaction of the amino-isoindole intermediate with an acetic acid derivative under suitable conditions to form the hydroxyacetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its therapeutic potential in treating cancers and immune-related disorders. It has shown promise in modulating immune responses and inhibiting tumor growth.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide involves its interaction with specific molecular targets within cells. It is known to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The compound’s effects are mediated through pathways involving protein degradation, signal transduction, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: Shares a similar isoindole structure but lacks the hydroxyacetamide group.
Lenalidomide: A derivative of thalidomide with an additional amino group, known for its immunomodulatory effects.
Pomalidomide: Another derivative with modifications that enhance its therapeutic potential.
Uniqueness
N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyacetamide group, in particular, plays a crucial role in its interactions with molecular targets, differentiating it from other similar compounds.
Eigenschaften
Molekularformel |
C10H11N3O3 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
N-(4-amino-3-oxo-1H-isoindol-2-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C10H11N3O3/c11-7-3-1-2-6-4-13(10(16)9(6)7)12-8(15)5-14/h1-3,14H,4-5,11H2,(H,12,15) |
InChI-Schlüssel |
IZOCPGXNIYGBGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC=C2)N)C(=O)N1NC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


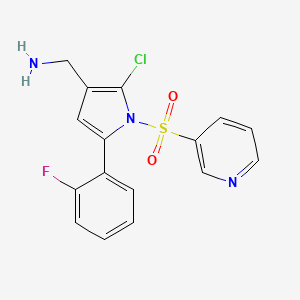
![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
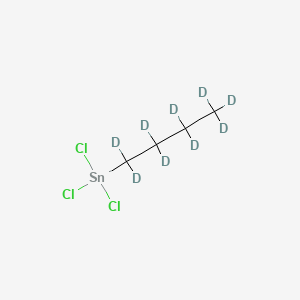



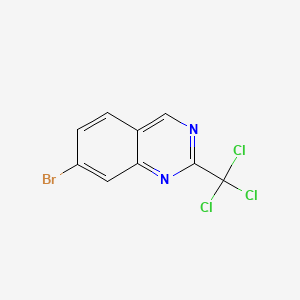
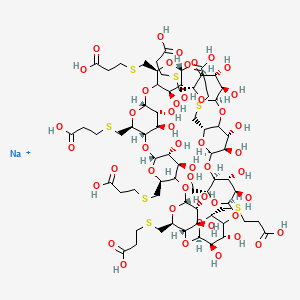
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)

![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
